2-Chloro-3-(chloroamino)naphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

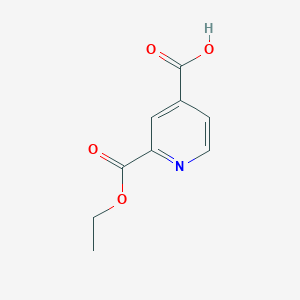

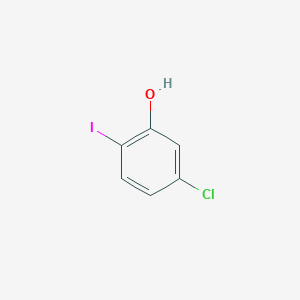

2-Chloro-3-(chloroamino)naphthalene-1,4-dione, also known as CCAN, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCAN is a member of the naphthoquinone family and is structurally similar to vitamin K.

Mechanism Of Action

2-Chloro-3-(chloroamino)naphthalene-1,4-dione exerts its biological effects by inhibiting the mitochondrial respiratory chain complex III, leading to the generation of ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, leading to cellular responses such as inflammation and apoptosis.

Biochemical And Physiological Effects

2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been shown to induce oxidative stress in various cell types, leading to DNA damage, protein oxidation, and lipid peroxidation. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced oxidative stress has also been shown to activate various signaling pathways, leading to cellular responses such as inflammation and apoptosis. In vivo studies have shown that 2-Chloro-3-(chloroamino)naphthalene-1,4-dione can induce liver and kidney damage, as well as cardiotoxicity.

Advantages And Limitations For Lab Experiments

2-Chloro-3-(chloroamino)naphthalene-1,4-dione is a potent inhibitor of the mitochondrial respiratory chain, making it a useful tool to study the role of ROS in cellular signaling pathways. However, 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation can also lead to non-specific effects, making it important to use appropriate controls in experiments. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been shown to induce cytotoxicity at high concentrations, limiting its use in some experiments.

Future Directions

For 2-Chloro-3-(chloroamino)naphthalene-1,4-dione research could include studying its effects in different cell types and disease models, as well as developing more specific inhibitors of the mitochondrial respiratory chain. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione could also be used in combination with other compounds to enhance its effects or reduce its toxicity.

Synthesis Methods

2-Chloro-3-(chloroamino)naphthalene-1,4-dione can be synthesized through a multi-step reaction process starting from 2-nitronaphthalene. The first step involves the reduction of 2-nitronaphthalene to 2-amino-1-naphthol, followed by the chlorination of the amino group to form 2-chloro-1-naphthol. The final step involves the reaction of 2-chloro-1-naphthol with phosgene and ammonia to form 2-Chloro-3-(chloroamino)naphthalene-1,4-dione.

Scientific Research Applications

2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been widely used in scientific research as a tool to study the redox properties of biological systems. It has been shown to be a potent inhibitor of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS). 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been used to study the role of ROS in cellular signaling pathways, apoptosis, and cancer.

properties

CAS RN |

155669-77-5 |

|---|---|

Product Name |

2-Chloro-3-(chloroamino)naphthalene-1,4-dione |

Molecular Formula |

C10H5Cl2NO2 |

Molecular Weight |

242.05 g/mol |

IUPAC Name |

2-chloro-3-(chloroamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,13H |

InChI Key |

NMKFCUZEFPRPJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |

synonyms |

1,4-Naphthalenedione, 2-chloro-3-(chloroamino)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)